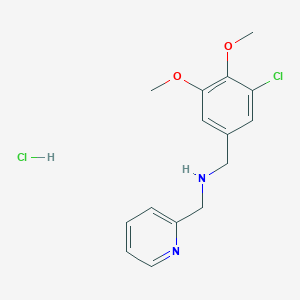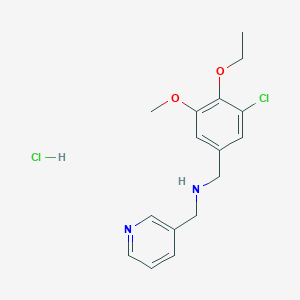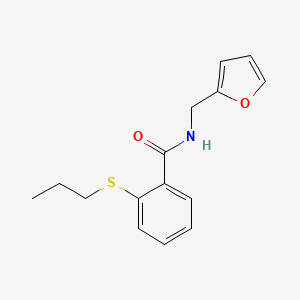![molecular formula C18H19N3O3 B4413340 N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B4413340.png)
N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetamide
Vue d'ensemble
Description
N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetamide, also known as Compound 1, is a synthetic compound that has shown potential in various scientific research applications. The compound is of interest due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetamide 1 is not fully understood. However, it has been suggested that this compound 1 may work by inhibiting key enzymes or proteins involved in various cellular processes. For example, in cancer cells, this compound 1 may inhibit the activity of enzymes involved in cell division and proliferation, leading to cell death. In infectious disease research, this compound 1 may inhibit the activity of enzymes or proteins involved in the replication of viruses or bacteria.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. In cancer research, this compound 1 has been shown to induce apoptosis and inhibit cell proliferation. In neuroscience, this compound 1 has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, this compound 1 has been shown to have antimicrobial properties against various bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetamide 1 in lab experiments is its unique chemical structure, which may provide new insights into various cellular processes. Additionally, this compound 1 has shown potential in various scientific research applications, making it a versatile compound for researchers. However, one limitation of using this compound 1 in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for research on N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetamide 1. One direction is to further investigate the mechanism of action of this compound 1, which may provide new insights into various cellular processes. Another direction is to explore the potential therapeutic applications of this compound 1, particularly in cancer research, neuroscience, and infectious disease research. Additionally, further optimization of the synthesis method may lead to a more cost-effective and scalable production of this compound 1, making it more accessible to researchers.
In conclusion, this compound 1 is a synthetic compound with unique chemical structure and potential therapeutic properties. Its versatility has made it a promising compound for various scientific research applications. Further research on the synthesis method, mechanism of action, and potential therapeutic applications of this compound 1 may lead to new insights and advancements in the field of biomedical research.
Applications De Recherche Scientifique
N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]acetamide 1 has shown potential in various scientific research applications, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound 1 has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, this compound 1 has been shown to have antimicrobial properties against various bacteria and viruses.
Propriétés
IUPAC Name |
N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-8-15(12-24-2)16(9-19)18(23)21(13)11-17(22)20-10-14-6-4-3-5-7-14/h3-8H,10-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNCEPPAFLWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2)C#N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4413262.png)
![2-{2-bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4413277.png)

![N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4413286.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4413293.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4413301.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4413303.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4413310.png)
![N-methyl-3-(phenylthio)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B4413316.png)
![N-(2-fluorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413330.png)

![2-ethyl-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]butanamide](/img/structure/B4413349.png)
![N'-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4413354.png)